3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-amino-4-bromopyrazole with difluoromethyl-containing 1,3-dicarbonyl compounds. This reaction is often carried out in the presence of acetic acid or trifluoroacetic acid as solvents . The reaction conditions, such as temperature and reaction time, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura cross-coupling.
Electrophilic Addition: The compound can form carbanions, which can then undergo electrophilic addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.
Electrophilic Addition: Reagents such as n-butyllithium are used to generate carbanions, which then react with electrophiles.
Major Products Formed
Aryl Substituted Derivatives: Through Suzuki-Miyaura cross-coupling, various aryl-substituted derivatives of this compound can be synthesized.
Functionalized Pyrazolo[1,5-a]pyrimidines: Electrophilic addition reactions can lead to the formation of new functionalized derivatives with potential pharmacological activities.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anticancer and anti-inflammatory agents.
Materials Science: The compound’s unique photophysical properties make it a candidate for use in optical applications, such as fluorescent probes.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Properties
Molecular Formula |
C7H4BrF2N3 |
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Molecular Weight |
248.03 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-3-11-13-2-1-5(6(9)10)12-7(4)13/h1-3,6H |
InChI Key |
VLGREUANZKPDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1C(F)F |
Origin of Product |
United States |
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